molecular formula C21H23ClN2O4 B12501783 Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12501783
M. Wt: 402.9 g/mol
InChI Key: MPVLSTHBZYFIFT-UHFFFAOYSA-N
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Description

ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzamido group, a morpholine ring, and a chloromethyl group attached to the benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-chloro-4-methylbenzoic acid with an amine to form the benzamido intermediate.

    Introduction of the Morpholine Ring: The benzamido intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethanol to form the ethyl benzoate ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidine ring instead of a morpholine ring.

    ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

ETHYL 5-(3-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23ClN2O4/c1-3-28-21(26)17-13-16(6-7-19(17)24-8-10-27-11-9-24)23-20(25)15-5-4-14(2)18(22)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,25)

InChI Key

MPVLSTHBZYFIFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)C)Cl)N3CCOCC3

Origin of Product

United States

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